APDye 546 Azide
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Overview
Description
APDye 546 Azide is a bright, orange-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 546, Atto 546, and CF 546 . This compound is widely used in various scientific research applications due to its high sensitivity and reduced cell toxicity .
Preparation Methods
APDye 546 Azide is synthesized through a series of chemical reactions involving the incorporation of a copper-chelating motif to raise the effective concentration of copper (I) at the reaction site . This enhances the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The compound is typically prepared in a laboratory setting using water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) as solvents . Industrial production methods involve similar synthetic routes but on a larger scale to meet commercial demands.
Chemical Reactions Analysis
APDye 546 Azide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker.
Copper-Free Click Chemistry: It can also react with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole without requiring a copper catalyst or elevated temperatures.
Common reagents used in these reactions include copper (I) catalysts and strained cyclooctyne . The major products formed from these reactions are stable triazole linkers .
Scientific Research Applications
APDye 546 Azide has a wide range of scientific research applications, including:
Chemistry: It is used for imaging of low abundance azide-containing biomolecules.
Biology: The compound is employed in cell detection, tumor gene monitoring, and other biological processes.
Medicine: It is used in drug delivery monitoring and imaging of target tissues.
Industry: This compound is utilized in the development of fluorescent dyes for various industrial applications.
Mechanism of Action
The mechanism of action of APDye 546 Azide involves the incorporation of a copper-chelating motif that raises the effective concentration of copper (I) at the reaction site . This boosts the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in faster and more biocompatible labeling . The molecular targets and pathways involved include alkyne-tagged biomolecules and the CuAAC reaction pathway .
Comparison with Similar Compounds
APDye 546 Azide is similar to other fluorescent dyes such as Alexa Fluor 546, Atto 546, and CF 546 . it is unique due to its incorporation of a copper-chelating motif, which significantly improves the efficiency and biocompatibility of the CuAAC labeling protocol . This makes it particularly valuable for the detection of low abundance targets or living system imaging .
Similar compounds include:
Properties
Molecular Formula |
C40H45Cl3N6O10S3 |
---|---|
Molecular Weight |
972.4 g/mol |
IUPAC Name |
13-[5-[2-(6-azidohexylamino)-2-oxoethyl]sulfanyl-2-carboxy-3,4,6-trichlorophenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C40H45Cl3N6O10S3/c1-18-15-39(3,4)47-31-20(18)13-22-25(26-27(38(51)52)28(41)30(43)35(29(26)42)60-17-24(50)45-11-9-7-8-10-12-46-49-44)23-14-21-19(2)16-40(5,6)48-32(21)37(62(56,57)58)34(23)59-33(22)36(31)61(53,54)55/h13-14,18-19,47H,7-12,15-17H2,1-6H3,(H,45,50)(H,51,52)(H,53,54,55)(H,56,57,58) |
InChI Key |
JUAWDMCKRFBEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C(=C(C(=C6Cl)SCC(=O)NCCCCCCN=[N+]=[N-])Cl)Cl)C(=O)O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
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